molecular formula C12H14FNO B13534002 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine

1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine

Cat. No.: B13534002
M. Wt: 207.24 g/mol
InChI Key: XPRQXNBSLFNTLN-UHFFFAOYSA-N
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Description

1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound that features a fluorinated benzofuran ring attached to a methylpropan-1-amine group

Preparation Methods

The synthesis of 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 7-fluorobenzofuran, which can be achieved through the cyclization of appropriate precursors.

    Formation of Intermediate: The intermediate compound is then subjected to a series of reactions, including halogenation and amination, to introduce the amine group.

    Final Product: The final step involves the methylation of the amine group to yield this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different amine derivatives, typically using hydrogenation or metal hydrides.

    Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzofuran derivatives and amine compounds.

Scientific Research Applications

1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, useful in developing new materials and chemicals.

    Material Science: Its unique structural properties make it a candidate for creating novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, potentially modulating biological pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-(7-Fluorobenzofuran-2-yl)-2-methylpropan-1-amine include:

    7-Fluorobenzofuran: A precursor in its synthesis, sharing the benzofuran core structure.

    2-Methylpropan-1-amine: Another related compound, differing by the absence of the benzofuran ring.

    Fluorinated Amines: Compounds like 4-fluoroamphetamine, which also feature fluorine atoms and amine groups but differ in their overall structure and properties.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-(7-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H14FNO/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7,11H,14H2,1-2H3

InChI Key

XPRQXNBSLFNTLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(O1)C(=CC=C2)F)N

Origin of Product

United States

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